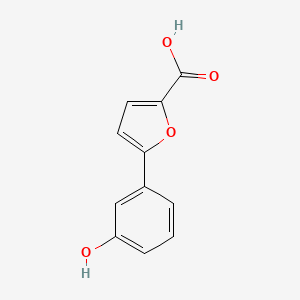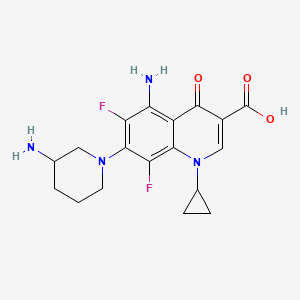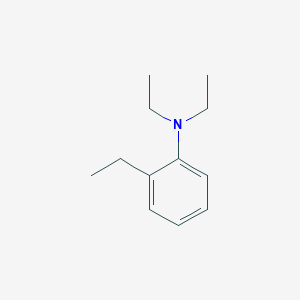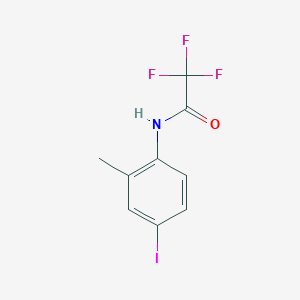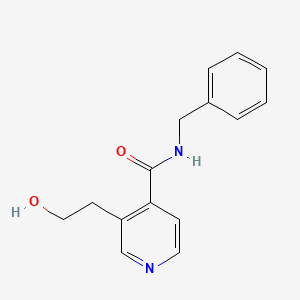
N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide
Übersicht
Beschreibung
“N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . The “N-benzyl” part refers to a benzyl group attached to the nitrogen atom, and the “3-(2-hydroxyethyl)” part indicates a 2-hydroxyethyl group attached to the 3rd position of the pyridine ring . The “4-carboxamide” part means there is a carboxamide group at the 4th position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring provides a planar, aromatic core, while the benzyl, 2-hydroxyethyl, and carboxamide groups add complexity to the structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Zukünftige Richtungen
Future research on “N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide” could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and assessment of its potential uses, such as in the development of new drugs or materials .
Eigenschaften
CAS-Nummer |
345311-05-9 |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c18-9-7-13-11-16-8-6-14(13)15(19)17-10-12-4-2-1-3-5-12/h1-6,8,11,18H,7,9-10H2,(H,17,19) |
InChI-Schlüssel |
FLBGFYZICOBEIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4R)-4-acetyloxy-3-phenylmethoxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B8750216.png)
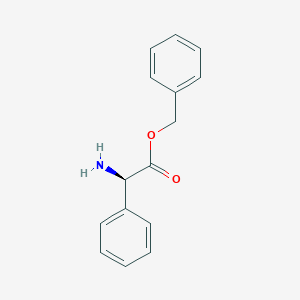

![3-{[4-(1-Methylethyl)phenoxy]methyl}pyridin-2-amine](/img/structure/B8750231.png)
![6-(2-Chlorophenyl)-2-(methylthio)imidazo[1,2-A]pyrimido[5,4-E]pyrimidin-5(6H)-one](/img/structure/B8750232.png)
![5-Methoxy-2-[(methylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B8750239.png)
